molecular formula C16H14O2 B2516018 4-(1-(o-Tolyl)vinyl)benzoic acid CAS No. 1799412-42-2

4-(1-(o-Tolyl)vinyl)benzoic acid

Cat. No.: B2516018
CAS No.: 1799412-42-2
M. Wt: 238.286
InChI Key: KMUWACOLXILRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-(o-Tolyl)vinyl)benzoic acid is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of a benzoic acid moiety substituted with a vinyl group and an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(o-Tolyl)vinyl)benzoic acid typically involves the reaction of o-tolylacetylene with benzoic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(1-(o-Tolyl)vinyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-(1-(o-Tolyl)vinyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-(o-Tolyl)vinyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its ability to undergo electrophilic substitution reactions allows it to modify biological molecules, potentially leading to changes in their activity. The vinyl group can participate in polymerization reactions, contributing to the formation of complex polymeric structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(p-Tolyl)vinyl)benzoic acid
  • 4-(1-(m-Tolyl)vinyl)benzoic acid
  • 4-(1-(o-Tolyl)vinyl)phenylacetic acid

Uniqueness

4-(1-(o-Tolyl)vinyl)benzoic acid is unique due to the specific positioning of the o-tolyl group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity.

Properties

IUPAC Name

4-[1-(2-methylphenyl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-5-3-4-6-15(11)12(2)13-7-9-14(10-8-13)16(17)18/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUWACOLXILRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=C)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.